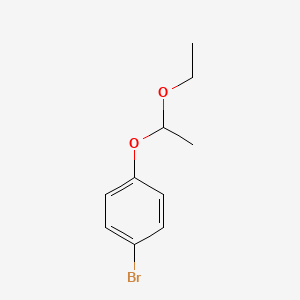![molecular formula C14H18BF3O3 B6260730 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 2414379-14-7](/img/no-structure.png)
4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane, also known as (3-MeTFP-TB) is a new and promising compound with a wide range of potential applications in the field of chemical synthesis and scientific research. It is a boron-containing compound that is used as a reagent in various reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction. It is also used as a catalyst in the synthesis of novel compounds and materials. In addition, it has been used in the development of new drugs and in the synthesis of various compounds with potential therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (3-MeTFP-TB).
Applications De Recherche Scientifique
(3-MeTFP-TB) has a wide range of potential applications in scientific research. It has been used in the development of new drugs and in the synthesis of various compounds with potential therapeutic applications. In addition, it has been used as a catalyst in the synthesis of novel compounds and materials. It has also been used in the synthesis of organic compounds and in the development of new catalytic systems. Finally, it has been used in the synthesis of metal-organic frameworks and in the development of new nanomaterials.
Mécanisme D'action
The mechanism of action of (3-MeTFP-TB) is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. It is believed that the compound can facilitate the formation of new bonds between molecules, which can lead to the formation of new compounds. In addition, it is believed that the compound can act as a catalyst in various reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-MeTFP-TB) are not yet fully understood. However, preliminary studies suggest that the compound may have a number of beneficial effects. For example, it has been shown to have an anti-inflammatory effect in mice and to inhibit the growth of certain types of cancer cells. In addition, it has been shown to exhibit antioxidant activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (3-MeTFP-TB) is that it is relatively easy to synthesize and can be used in a wide range of reactions. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is also relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for (3-MeTFP-TB). These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted into the development of new catalytic systems and the synthesis of novel compounds and materials. Finally, research could be conducted into the development of new nanomaterials and metal-organic frameworks.
Méthodes De Synthèse
The synthesis of (3-MeTFP-TB) is relatively simple and can be achieved through a few steps. The first step is the reaction of 3-methyl-4-(trifluoromethoxy)phenyl boronic acid with tetraethylene glycol in the presence of a palladium catalyst. This reaction results in the formation of the desired compound, (3-MeTFP-TB). The second step is to purify the compound by recrystallization. The final step is to isolate the compound by column chromatography.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane involves the reaction of 3-methyl-4-(trifluoromethoxy)phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "3-methyl-4-(trifluoromethoxy)phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methyl-4-(trifluoromethoxy)phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in anhydrous tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst (e.g. Pd(PPh3)4) to the reaction mixture.", "Step 3: Purge the reaction vessel with nitrogen and heat the reaction mixture to reflux for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product, 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane." ] } | |
Numéro CAS |
2414379-14-7 |
Nom du produit |
4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |
Formule moléculaire |
C14H18BF3O3 |
Poids moléculaire |
302.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



